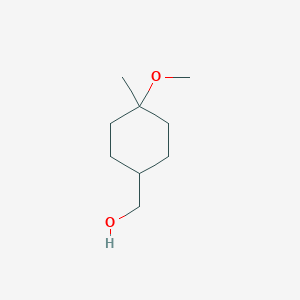

(4-Methoxy-4-methylcyclohexyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1637310-66-7 |

|---|---|

Molekularformel |

C9H18O2 |

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

(4-methoxy-4-methylcyclohexyl)methanol |

InChI |

InChI=1S/C9H18O2/c1-9(11-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 |

InChI-Schlüssel |

UKBJWLZFVUJOFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(CC1)CO)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methoxy 4 Methylcyclohexyl Methanol

De Novo Synthesis Approaches

De novo strategies for constructing the (4-Methoxy-4-methylcyclohexyl)methanol scaffold involve the formation of the cyclohexane (B81311) ring as a key step. These methods offer the flexibility to introduce the desired substituents at specific positions during the ring-forming process.

Stereoselective Alkylation and Functionalization Strategies

Stereoselective alkylation of a pre-formed, but not yet fully functionalized, cyclohexane precursor can be a powerful tool to control the stereochemistry of the final product. For instance, a 4-substituted cyclohexanone (B45756) could be subjected to a stereoselective methylation. The resulting ketone could then be further elaborated to the target molecule. The choice of the alkylating agent and reaction conditions would be crucial in determining the stereochemical outcome.

Another approach involves the diastereoselective functionalization of a cyclohexene (B86901) intermediate. For example, an asymmetric epoxidation of a 4-methylcyclohexene (B165706) derivative followed by regioselective ring-opening with a methanol (B129727) nucleophile could establish the desired stereochemistry at the 1- and 4-positions.

Ring Formation and Cycloaddition Pathways

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis and offers a predictable way to form a cyclohexene core with control over the relative stereochemistry of substituents. upenn.educerritos.edu A potential strategy for this compound could involve the [4+2] cycloaddition of a substituted diene, such as 2-methoxy-1,3-butadiene, with a dienophile like crotonaldehyde. This would generate a cyclohexene ring with the required methoxy (B1213986) and a precursor to the methyl and hydroxymethyl groups. Subsequent reduction of the double bond and the aldehyde would lead to the target structure.

| Diene | Dienophile | Key Intermediate |

| 2-Methoxy-1,3-butadiene | Crotonaldehyde | 4-Methoxy-1-methyl-3-cyclohexene-1-carboxaldehyde |

| Isoprene | 3-Methoxyacrolein | 4-Methyl-1-methoxy-3-cyclohexene-1-carboxaldehyde |

Catalytic Hydrogenation and Reduction Routes to the Cyclohexyl Core

The catalytic hydrogenation of a suitably substituted aromatic precursor is a common and efficient method for the synthesis of cyclohexane derivatives. A plausible starting material for the synthesis of this compound could be methyl 4-methoxy-3-methylbenzoate or a related aromatic ester. Catalytic hydrogenation over a noble metal catalyst, such as rhodium on carbon or ruthenium, under high pressure and temperature would reduce the aromatic ring to a cyclohexane ring. nih.gov The ester group would then be reduced to the primary alcohol in a subsequent step. The stereochemistry of the substituents on the newly formed cyclohexane ring would depend on the catalyst and reaction conditions, often yielding a mixture of cis and trans isomers.

The hydrogenation of p-toluic acid to 4-methylcyclohexanecarboxylic acid is a well-established industrial process. wikipedia.org This carboxylic acid could serve as a key intermediate.

Functional Group Interconversion in Precursor Molecules

This approach starts with a pre-existing cyclohexane ring and modifies the functional groups to arrive at the target molecule. This is often a more direct route if a suitable starting material is commercially available or readily accessible.

Reductive Transformations of Carbonyl and Carboxyl Derivatives

A key strategy for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. For instance, 4-methoxy-4-methylcyclohexanecarboxylic acid could be reduced to the target alcohol.

One of the classic methods for such a transformation is the Bouveault–Blanc reduction , which employs metallic sodium in an alcohol solvent, typically ethanol. alfa-chemistry.comwikipedia.org This method was historically significant for the reduction of esters to primary alcohols before the advent of metal hydrides. wikipedia.org The synthesis of the closely related 4-methylcyclohexanemethanol was first achieved in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.org

| Precursor | Reducing Agent | Product |

| Methyl 4-methoxy-4-methylcyclohexanecarboxylate | Sodium / Ethanol | This compound |

| 4-Methoxy-4-methylcyclohexanecarboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Modern synthetic chemistry often relies on more convenient and higher-yielding methods, such as reduction with lithium aluminum hydride (LiAlH₄) . masterorganicchemistry.comlibretexts.org LiAlH₄ is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols in high yield. quora.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran.

A plausible synthetic sequence could start from 4-oxocyclohexanecarboxylic acid. Reaction with methylmagnesium bromide would yield 4-hydroxy-4-methylcyclohexanecarboxylic acid. Methylation of the tertiary alcohol followed by reduction of the carboxylic acid would provide the target compound.

Etherification and Alkylation Reactions for Methoxy Group Incorporation

The introduction of the methoxy group can be achieved through etherification of a corresponding hydroxyl precursor. If a synthetic route provides (4-hydroxy-4-methylcyclohexyl)methanol, the tertiary hydroxyl group could be converted to a methoxy group. The Williamson ether synthesis is a classical method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. vaia.comwikipedia.orgmasterorganicchemistry.combyjus.com However, for a tertiary alcohol, the formation of the alkoxide followed by reaction with a methylating agent like methyl iodide could be problematic due to competing elimination reactions. quora.com Alternative, milder methylation methods might be required.

A potential precursor could be 4-hydroxy-4-methylcyclohexanecarboxylic acid. uni.lu The tertiary alcohol could be methylated, for example, using sodium hydride and methyl iodide, prior to the reduction of the carboxylic acid.

| Precursor | Reagents | Reaction Type |

| (4-Hydroxy-4-methylcyclohexyl)methanol | 1. NaH, 2. CH₃I | Williamson Ether Synthesis |

| 4-Hydroxy-4-methylcyclohexanecarboxylic acid | 1. NaH, 2. CH₃I | Williamson Ether Synthesis |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the synthetic methodologies, optimization of reaction conditions, or scale-up considerations for the chemical compound This compound .

It is important to distinguish this compound from the similarly named 4-Methylcyclohexanemethanol (MCHM) . The key structural difference is the presence of a methoxy group (-OCH3) at the 4-position of the cyclohexane ring in the requested compound, which is absent in MCHM.

The available research and documentation predominantly focus on 4-Methylcyclohexanemethanol (MCHM), for which synthetic routes, such as the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester and as a byproduct in the hydrogenation of dimethyl terephthalate, are known. acs.orgwikipedia.org However, this information is not applicable to this compound.

Consequently, it is not possible to provide an article on the synthesis of this compound that adheres to the requested outline and quality standards due to the absence of relevant data in the public domain.

Stereochemical Control and Conformational Analysis of 4 Methoxy 4 Methylcyclohexyl Methanol

Diastereoselective and Enantioselective Synthesis

The controlled synthesis of a specific stereoisomer of (4-Methoxy-4-methylcyclohexyl)methanol requires precise strategies to manage the formation of its chiral centers. Asymmetric synthesis provides the tools to achieve this, aiming for high diastereoselectivity and enantioselectivity.

Asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds. wikipedia.org This is often accomplished by temporarily incorporating a chiral auxiliary—a stereogenic group that directs the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a molecule like this compound, a prochiral precursor could be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org The steric influence of the auxiliary would then guide the diastereoselective introduction of substituents onto the cyclohexane (B81311) framework, for example, through an asymmetric Michael addition or an alkylation reaction. Once the desired stereochemistry is established, the auxiliary can be cleaved and recovered for future use. wikipedia.org

Alternatively, chiral catalysts can be employed to achieve similar outcomes without the need for stoichiometric amounts of a chiral directing group. Catalytic asymmetric reactions, such as those using chiral magnesium complexes or organocatalysts, can facilitate stereoselective C-C bond formation. rsc.orgresearchgate.netnih.gov For instance, an asymmetric Diels-Alder reaction or a Michael addition could be used to construct the substituted cyclohexane ring with high enantiomeric excess. nih.gov The development of highly efficient and selective chiral ligands remains a significant goal in this field, enabling the synthesis of complex chiral compounds from simple precursors. researchgate.net

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are required to separate them. One of the most established methods is chemical resolution via the formation of diastereomeric salts. This involves reacting the racemic this compound, which is an alcohol, with a chiral resolving agent. The alcohol could first be converted to a carboxylic acid derivative, which is then reacted with a readily available chiral base (like brucine (B1667951) or (R)-1-phenylethylamine) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the original compound can be recovered by removing the resolving agent.

A more modern and often more efficient method for enantiomeric separation is chiral chromatography. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed using a chiral stationary phase (CSP). The enantiomers of this compound would interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and isolation.

Derivatization and Functionalization Strategies of 4 Methoxy 4 Methylcyclohexyl Methanol

Formation of Esters and Ethers from the Methanol (B129727) Moiety

The primary alcohol group in (4-Methoxy-4-methylcyclohexyl)methanol is a prime target for derivatization, most commonly through esterification and etherification reactions. These transformations are fundamental in organic synthesis for altering the polarity, steric bulk, and reactivity of the parent molecule.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a widely applicable approach. The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the ester product.

Another effective method is the use of acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This method is often faster and can be performed under milder conditions than the Fischer esterification. For instance, the reaction of this compound with acetyl chloride in the presence of pyridine would yield (4-Methoxy-4-methylcyclohexyl)methyl acetate.

| Esterification Method | Reagents | Typical Conditions | Product Example |

| Fischer-Speier Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reflux, Water Removal | (4-Methoxy-4-methylcyclohexyl)methyl benzoate |

| Acylation with Acyl Chloride | Acyl Chloride, Base (e.g., Pyridine) | Room Temperature or Mild Heating | (4-Methoxy-4-methylcyclohexyl)methyl acetate |

| Acylation with Acid Anhydride | Acid Anhydride, Base (e.g., Triethylamine) | Mild Heating | (4-Methoxy-4-methylcyclohexyl)methyl propanoate |

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether. For example, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 1-methoxy-4-(methoxymethyl)-4-methylcyclohexane.

Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can lead to a symmetrical ether, although this method is less controlled and can lead to elimination byproducts. For the synthesis of unsymmetrical ethers, reaction with other alcohols under acidic conditions can be employed, though careful control of reaction conditions is necessary to minimize side reactions.

| Etherification Method | Reagents | Typical Conditions | Product Example |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Anhydrous Solvent (e.g., THF) | 1-Methoxy-4-(ethoxymethyl)-4-methylcyclohexane |

| Acid-Catalyzed Dehydration | Acid Catalyst (e.g., H₂SO₄) | High Temperature | Bis((4-methoxy-4-methylcyclohexyl)methyl) ether |

Functionalization of the Cyclohexyl Ring (e.g., Halogenation, Nitration, Sulfonation)

The saturated cyclohexyl ring of this compound is generally less reactive than the methanol moiety. However, under specific conditions, it can undergo functionalization through electrophilic substitution reactions, although these are typically challenging on an unactivated cycloalkane ring. The presence of the methoxy (B1213986) and methyl groups influences the regioselectivity of these reactions.

Halogenation: Direct halogenation of the cyclohexyl ring with elemental halogens (Cl₂, Br₂) often proceeds via a free-radical mechanism, initiated by UV light or heat. This can lead to a mixture of products with varying degrees of halogenation and at different positions on the ring, making it a less selective method. More controlled halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for allylic or benzylic halogenation, which are not directly applicable here. For the saturated cyclohexane (B81311) ring, radical halogenation is the more likely pathway.

Nitration: The nitration of a saturated carbocyclic ring like the one in this compound is a difficult transformation and often requires harsh conditions that can lead to degradation of the starting material. Standard nitrating agents like a mixture of nitric acid and sulfuric acid are typically used for aromatic compounds and are generally not effective for alkanes.

Sulfonation: Similar to nitration, the direct sulfonation of the cyclohexyl ring is not a common transformation. Fuming sulfuric acid (oleum) can be used for the sulfonation of some alkanes, but this is an aggressive reagent that could lead to side reactions, including oxidation of the alcohol.

Given the challenges of direct electrophilic substitution on the saturated ring, a more common strategy involves the synthesis of derivatives with a pre-functionalized ring. For instance, starting from a cyclohexene (B86901) derivative and then introducing the methoxy, methyl, and methanol functionalities would be a more controlled synthetic route.

Synthesis of Polyfunctional this compound Derivatives

The creation of polyfunctional derivatives of this compound involves the sequential or concurrent modification of both the methanol group and the cyclohexyl ring. This approach allows for the generation of complex molecules with multiple reactive handles for further chemical elaboration.

A common strategy is to first protect the methanol group, for example, as a silyl (B83357) ether or a benzyl (B1604629) ether, to prevent its interference in subsequent reactions on the cyclohexyl ring. Once the ring is functionalized, the protecting group can be removed to liberate the alcohol for further derivatization.

For example, the methanol group could be protected, followed by a radical halogenation of the ring. The resulting halogenated derivative can then undergo nucleophilic substitution reactions to introduce other functional groups like azides, cyanides, or thiols. Finally, deprotection of the alcohol would yield a polyfunctional molecule.

| Step | Reaction | Reagents | Intermediate/Product |

| 1. Protection | Silylation of the alcohol | TBDMSCl, Imidazole | (4-Methoxy-4-methylcyclohexyl)methoxysilane |

| 2. Ring Functionalization | Radical Bromination | NBS, AIBN | Bromo-(4-methoxy-4-methylcyclohexyl)methoxysilane |

| 3. Further Derivatization | Nucleophilic Substitution | NaN₃ | Azido-(4-methoxy-4-methylcyclohexyl)methoxysilane |

| 4. Deprotection | Desilylation | TBAF | Azido-(4-methoxy-4-methylcyclohexyl)methanol |

Heterocyclic Annulation and Scaffold Diversification

The this compound scaffold can serve as a starting point for the synthesis of novel heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing cyclohexane core. This strategy is a powerful tool for scaffold diversification, leading to three-dimensional molecules with potential biological activity.

One approach involves the conversion of the methanol group into a functionality that can participate in a cyclization reaction. For instance, the alcohol could be oxidized to an aldehyde or a carboxylic acid. This new functional group can then react with a bifunctional reagent to form a heterocyclic ring. For example, the corresponding aldehyde could react with a hydrazine (B178648) derivative to form a pyrazoline or pyrazole (B372694) ring fused to the cyclohexane system.

Another strategy, known as scaffold hopping, aims to replace the central cyclohexane core with a different ring system while maintaining the key pharmacophoric features. While not a direct derivatization, this conceptual approach can be inspired by the structure of this compound to design and synthesize novel scaffolds with similar spatial arrangements of functional groups.

Advanced Applications of 4 Methoxy 4 Methylcyclohexyl Methanol in Chemical Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereochemically defined structure of (4-Methoxy-4-methylcyclohexyl)methanol makes it a valuable chiral building block in the synthesis of complex organic molecules. Its cyclohexane (B81311) ring provides a rigid scaffold, while the methoxy (B1213986) and hydroxymethyl groups offer sites for further chemical transformations.

Precursor in Natural Product Synthesis Analogs

While direct incorporation of this compound into the total synthesis of natural products is not yet widely documented, its structural motifs are of significant interest in the generation of natural product analogs. The synthesis of such analogs is a crucial aspect of medicinal chemistry, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The cyclohexane core is a common feature in many bioactive natural products, and the specific substitution pattern of this compound can be used to mimic or alter the conformation and binding properties of these molecules.

The strategic use of chiral building blocks is fundamental to the successful synthesis of complex natural products. These building blocks introduce stereocenters with high fidelity, which is essential for achieving the desired biological activity. While specific examples for this compound are not extensively reported, the principles of its application can be inferred from the use of similar chiral synthons.

Application in Pharmaceutical Intermediate Development (non-clinical)

In the realm of non-clinical pharmaceutical development, this compound serves as a potential starting material for the synthesis of novel pharmaceutical intermediates. The development of new drugs often relies on the availability of a diverse range of chemical building blocks to construct molecular libraries for high-throughput screening. The unique combination of a stereocenter, a primary alcohol, and a methoxy group on a cyclohexane frame makes this compound an attractive candidate for generating structural diversity.

The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for chain extension or the introduction of other functional groups. The methoxy group, while relatively inert, can influence the lipophilicity and metabolic stability of a potential drug candidate.

| Functional Group | Potential Transformation | Application in Intermediate Synthesis |

| Primary Alcohol (-CH₂OH) | Oxidation, Esterification, Etherification, Halogenation | Introduction of pharmacophores, Linking to other molecular fragments |

| Methoxy Group (-OCH₃) | Ether cleavage (under harsh conditions) | Modulation of physicochemical properties |

| Cyclohexane Ring | Conformational locking, Ring-opening | Scaffold for diverse substitution patterns |

Utilization in Materials Science and Polymer Chemistry

The properties of this compound also lend themselves to applications in materials science, particularly in the design and modification of polymers and functional materials.

Monomer or Cross-linking Agent in Polymer Design

The hydroxyl group of this compound allows it to be used as a monomer in the synthesis of polyesters and polyurethanes. The incorporation of the bulky and rigid cyclohexyl group into a polymer backbone can significantly impact its thermal and mechanical properties, often leading to increased glass transition temperatures and improved dimensional stability.

Furthermore, if the molecule were difunctionalized, for instance by converting the methoxy group to a second hydroxyl group, it could act as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that leads to the formation of a three-dimensional network, resulting in materials with enhanced strength, solvent resistance, and thermal stability.

Modifiers for Surface Chemistry and Functional Materials

The principles of surface modification often involve the attachment of small molecules to a substrate to alter its surface properties, such as wettability, adhesion, or biocompatibility. This compound can be tethered to surfaces through its hydroxyl group. The exposed cyclohexyl ring with its methoxy and methyl substituents would then dictate the new surface characteristics. For example, the introduction of this aliphatic and moderately polar moiety could be used to create surfaces with specific affinities for other molecules, finding applications in chromatography or sensor technology.

Applications in Catalysis and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. Chiral molecules are particularly important in the design of ligands for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

The structure of this compound provides a scaffold that can be elaborated into a chiral ligand. The hydroxyl group can be used as an anchor point to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. The stereocenter on the cyclohexane ring can then induce asymmetry in the coordination sphere of a metal catalyst, enabling enantioselective transformations.

| Potential Ligand Class | Modification of this compound | Potential Catalytic Application |

| Phosphine Ligands | Conversion of -OH to -PR₂ (e.g., via tosylation and substitution) | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| Amine Ligands | Conversion of -OH to -NR₂ | Asymmetric Transfer Hydrogenation |

| N,O-Ligands | Functionalization of the hydroxyl group and another position on the ring | Enantioselective Addition Reactions |

While the direct application of this compound in these advanced areas is still a subject of ongoing research, its structural features and chemical handles position it as a promising and versatile compound for future innovations in chemical science. Further exploration and characterization of its reactivity and properties will undoubtedly unveil new and exciting applications.

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. This is often achieved through asymmetric catalysis, which relies on the use of chiral ligands to control the stereochemical outcome of a reaction. Typically, molecules used as backbones for chiral ligands possess specific structural characteristics, such as C2 symmetry, steric bulk, and functional groups amenable to coordination with metal centers.

While this compound contains a chiral center and a hydroxyl group that could theoretically be functionalized, there is no published research demonstrating its successful incorporation into a chiral ligand framework for asymmetric catalysis. Searches for studies detailing its use in reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions have yielded no results. Consequently, there are no data tables of research findings, such as enantiomeric excess or catalytic turnover numbers, associated with ligands derived from this specific compound.

Computational Chemistry and Theoretical Studies of 4 Methoxy 4 Methylcyclohexyl Methanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, can predict a wide array of molecular characteristics with high accuracy.

The electronic structure of (4-methoxy-4-methylcyclohexyl)methanol would be investigated using methods like Density Functional Theory (DFT). Such calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.

For a related compound, (4-methylcyclohexyl)methanol (B126014) (MCHM), computational methods using DFT (B3YPL/6-311G**) have been employed to gain insight into its degradation pathways. researchgate.netnih.gov

This compound can exist as cis and trans isomers, depending on the relative orientation of the methoxy (B1213986) and hydroxymethyl groups. Quantum chemical calculations can precisely determine the dipole moment and polarizability of each isomer.

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It influences intermolecular interactions, including van der Waals forces.

Experimental and computational studies on the isomers of MCHM have shown that they possess different physical properties, which can influence their environmental fate. researchgate.net For instance, the dipole moments for cis- and trans-MCHM have been determined, highlighting the impact of stereochemistry on molecular properties.

| Isomer | Calculated Dipole Moment (Debye) |

|---|---|

| cis-MCHM | 1.8 |

| trans-MCHM | 1.6 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility and interactions with other molecules.

Conformational Analysis: The cyclohexane (B81311) ring is known for its chair and boat conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations of the cis and trans isomers. For substituted cyclohexanes, the chair conformation is generally more stable, and substituents tend to prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. sapub.orgquimicaorganica.orglibretexts.org The presence of both a methoxy and a hydroxymethyl group would lead to a complex conformational landscape that can be elucidated through MD.

Intermolecular Interactions: MD simulations can model how this compound interacts with solvent molecules (e.g., water) and other solutes. This is crucial for understanding its solubility, aggregation behavior, and partitioning in different environments. For instance, simulations could reveal the nature of hydrogen bonding between the hydroxyl and methoxy groups with water molecules.

Prediction and Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this would be valuable for predicting its degradation pathways and reactivity in various chemical processes.

Reaction Mechanisms: Theoretical calculations can be used to model potential reactions, such as oxidation or dehydration. By mapping the potential energy surface, the most likely reaction pathways can be identified.

Transition State Theory: The geometry and energy of transition states can be calculated to determine the activation energy of a reaction. This information is key to predicting reaction rates.

For the related compound MCHM, computational methods have been used to investigate its degradation pathways initiated by hydroxyl radicals and pyrolysis. researchgate.netnih.gov Similar approaches could be applied to this compound to predict its primary reaction products under various conditions. Major reaction pathways for cyclohexane and its derivatives often involve hydrogen abstraction followed by ring-opening or functional group modification. researchgate.net

| Computational Method | Information Obtained | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energies, activation barriers, transition state geometries | Modeling oxidation, dehydration, and other degradation pathways |

| Ab initio methods | High-accuracy energies for key points on the potential energy surface | Refining the energetics of predicted reaction mechanisms |

Structure-Property Relationship Studies via In Silico Methods

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure.

QSAR/QSPR Modeling: For this compound, QSAR models could be developed to predict its potential biological activities by comparing its structural features to those of compounds with known activities. nih.govresearchgate.netacs.org QSPR models can predict a wide range of physicochemical properties, including boiling point, vapor pressure, and water solubility.

Descriptor-Based Analysis: These models rely on molecular descriptors, which are numerical representations of a molecule's structure. For this compound, relevant descriptors would include topological indices, constitutional descriptors (e.g., molecular weight), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Advanced Analytical Methodologies for 4 Methoxy 4 Methylcyclohexyl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds by providing highly accurate mass measurements, which in turn allows for the determination of elemental compositions. While specific HRMS studies focused solely on 4-MCHM are not detailed in the provided results, the principles of its application are fundamental. For structural confirmation, HRMS would provide a precise mass of the molecular ion, allowing for the confident assignment of the chemical formula, C8H16O. nih.gov

Fragmentation patterns observed in the mass spectrum, especially when coupled with gas chromatography (GC-MS), offer further structural confirmation. In the analysis of 4-MCHM, mass spectrometry is used as a detector to identify the cis and trans isomers following their chromatographic separation. nih.govusgs.gov The distinct fragmentation of each isomer can help in their structural assignment. Isotopic profiling, which involves analyzing the relative abundance of isotopes (e.g., ¹³C), can be achieved with HRMS to confirm the number of carbon atoms in the molecule and its fragments, although specific isotopic profiling studies for 4-MCHM were not found.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed structure of molecules. For 4-MCHM, ¹H NMR has been used to confirm the presence of its cis and trans isomers. researchgate.net The spectra show distinct upfield doublets assigned to the methyl (CH₃) protons and downfield doublets for the hydroxymethyl (CH₂-OH) protons, with different chemical shifts and coupling constants for each isomer. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of stereochemistry. While specific 2D NMR studies for 4-MCHM were not identified in the search results, their application would be standard practice for structural confirmation.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks within the cyclohexane (B81311) ring and the side chains, confirming the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for stereochemical assignment. It detects protons that are close in space, and for 4-MCHM, it could be used to differentiate between the cis and trans isomers by observing the spatial relationships between the methyl and hydroxymethyl groups. ipb.pt For instance, a NOE correlation between protons of the methyl group and the hydroxymethyl group would suggest a cis relationship. ipb.pt

Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to study the structure and dynamics of materials in their solid phase. It is particularly useful for analyzing crystalline and amorphous solids. There is no information available from the search results indicating that solid-state NMR has been applied to the study of (4-Methylcyclohexyl)methanol (B126014).

Chromatographic Method Development for Separation and Quantification of Isomers

Chromatography is the primary technique for the separation and quantification of 4-MCHM isomers. nih.govchromatographyonline.com The development of robust methods is critical, especially for analyzing environmental samples where concentrations can be very low. nih.govusgs.gov

Gas Chromatography (GC) is the most prominently reported technique for the separation of 4-MCHM isomers. nih.govusgs.govchromatographyonline.comresearchgate.net

A heated purge-and-trap GC method has been successfully used to separate and determine the cis and trans isomers in water samples. nih.govusgs.gov In this method, the trans-isomer was found to elute before the cis-isomer. nih.govusgs.gov

Microextraction techniques, such as solid-phase microextraction (SPME) and thin-film microextraction (TFME), have also been developed as sample preparation methods prior to GC analysis. chromatographyonline.comresearchgate.net These methods enhance the sensitivity, allowing for the detection of 4-MCHM at very low levels. chromatographyonline.comresearchgate.net

Liquid Chromatography (LC) , particularly high-performance liquid chromatography (HPLC), is a powerful technique for separating isomers, often using chiral stationary phases for enantiomers or specialized columns for diastereomers. molnar-institute.com While widely used for similar analytical problems, the primary methods detailed in the literature for 4-MCHM rely on GC. molnar-institute.com

The table below summarizes typical parameters for the GC-based separation of 4-MCHM isomers.

| Parameter | Method 1: Heated Purge-and-Trap | Method 2: SPME / TFME |

| Technique | Gas Chromatography (GC) | Gas Chromatography (GC) |

| Sample Intro | Purge-and-Trap | Solid-Phase Microextraction |

| Elution Order | trans-4-MCHM elutes first | Not Specified |

| MDL (trans) | 0.16 µg/L | Not Specified |

| MDL (cis) | 0.28 µg/L | Not Specified |

| LOQ (TFME) | Not Applicable | Below 0.55 µg/L |

MDL = Method Detection Limit; LOQ = Limit of Quantitation. Data sourced from nih.govusgs.govchromatographyonline.comresearchgate.net.

The coupling of chromatographic separation with advanced detectors is essential for positive identification and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method cited for the analysis of 4-MCHM. nih.govusgs.govchromatographyonline.comresearchgate.netresearchgate.net

Following the separation of the cis and trans isomers on the GC column, the mass spectrometer serves as a highly sensitive and specific detector.

It provides mass spectra for the eluting compounds, which act as a chemical fingerprint, allowing for confident identification by comparing them to spectral libraries or standards.

This coupling allows for the determination of isomer concentrations in complex matrices like river water and tap water, with method detection limits in the sub-microgram per liter (µg/L) range. nih.govusgs.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that combines the separation capabilities of LC with the sensitivity and specificity of tandem mass spectrometry. While not specifically detailed for 4-MCHM analysis in the search results, it represents a viable and powerful alternative, particularly for derivatives of 4-MCHM that may be less volatile and thus less amenable to GC analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the molecular-level characterization of (4-Methoxy-4-methylcyclohexyl)methanol. These methods probe the vibrational modes of a molecule, providing a unique fingerprint that is highly specific to its chemical structure, functional groups, and solid-state form.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For a vibration to be IR active, it must induce a change in the molecular dipole moment. In contrast, Raman spectroscopy is a light scattering technique where a monochromatic laser source irradiates a sample. While most of the light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering) at frequencies shifted from the incident light. These shifts correspond to the vibrational energies of the molecule. A change in the polarizability of the molecule's electron cloud during a vibration is required for a Raman signal to be observed. Consequently, IR and Raman spectroscopy are often complementary, providing a more complete picture of the molecule's vibrational landscape.

For this compound, these techniques are invaluable for confirming the presence of key functional groups. The molecule's structure contains a primary alcohol (-CH₂OH), an ether (C-O-C), a methyl group (-CH₃), and a substituted cyclohexane ring. Each of these moieties exhibits characteristic vibrational bands.

Functional Group Analysis:

The vibrational spectrum of this compound can be dissected into regions corresponding to specific bond vibrations:

O-H Stretching: The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the 3200–3600 cm⁻¹ region, due to hydrogen bonding. In Raman spectra, this band is generally weaker.

C-H Stretching: Vibrations from the methyl and cyclohexyl C-H bonds appear in the 2850–3000 cm⁻¹ range. The asymmetric and symmetric stretches of the CH₃ and CH₂ groups can often be resolved.

C-O Stretching: The spectrum contains two distinct C-O stretching vibrations. The C-O stretch of the primary alcohol is expected around 1050–1150 cm⁻¹, while the C-O-C stretch of the methoxy (B1213986) group will produce a strong band, often in the 1070-1150 cm⁻¹ region in the IR spectrum.

Below is a table summarizing the expected key vibrational bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | Alcohol (R-OH) | 3600 - 3200 (Broad, Strong) | 3600 - 3200 (Weak) |

| C-H Stretch (Asymmetric/Symmetric) | Alkane (CH₃, CH₂) | 3000 - 2850 (Strong) | 3000 - 2850 (Strong) |

| C-O Stretch | Primary Alcohol | 1150 - 1050 (Strong) | 1150 - 1050 (Medium) |

| C-O-C Stretch (Asymmetric) | Ether (R-O-R) | 1150 - 1070 (Strong) | 1150 - 1070 (Medium) |

| CH₂/CH₃ Bend (Scissoring/Bending) | Alkane | 1470 - 1450 (Variable) | 1470 - 1450 (Variable) |

| Cyclohexane Ring Vibrations | Cycloalkane | 1200 - 800 (Complex, Medium) | 1200 - 800 (Complex, Strong) |

Polymorph Characterization:

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement and/or conformation of molecules in the crystal lattice. These differences in crystal packing can significantly affect the physicochemical properties of a compound. Vibrational spectroscopy is particularly sensitive to polymorphism because changes in the intermolecular interactions, such as hydrogen bonding, and molecular conformation within the crystal lattice directly influence the vibrational modes.

While mid-IR spectroscopy can detect polymorphism through shifts in bands related to hydrogen bonding (e.g., the O-H stretch), the low-frequency region of the spectrum (< 200 cm⁻¹) is often more informative. This region, accessible by far-infrared and low-frequency Raman spectroscopy, probes the lattice vibrations (phonon modes) which are directly related to the collective motions of molecules within the crystal structure. wikipedia.org Different polymorphs, having different unit cells and intermolecular arrangements, will exhibit unique sets of lattice vibrations, providing a distinct fingerprint for each crystalline form. wikipedia.org

For this compound, polymorphism would likely arise from different hydrogen-bonding motifs (e.g., chains vs. cyclic tetramers as seen in cyclohexanol) or different packing efficiencies of the cis and trans isomers. nih.gov Each polymorph would be expected to produce a unique low-frequency Raman spectrum, as illustrated conceptually in the table below.

| Polymorph | Crystal System (Hypothetical) | Key Low-Frequency Raman Peaks (cm⁻¹) (Hypothetical) |

| Form I | Monoclinic | 45, 68, 95, 120 |

| Form II | Tetragonal | 52, 81, 110, 145 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby elucidating the exact molecular conformation and its packing within the crystal lattice.

Absolute Stereochemistry:

This compound can exist as two key stereoisomers: cis and trans. The distinction lies in the relative orientation of the substituents on the cyclohexane ring.

In the cis isomer , the (4-methoxy-4-methyl) group and the (1-hydroxymethyl) group are on the same side of the cyclohexane ring's general plane.

In the trans isomer , these two groups are on opposite sides of the ring's plane.

X-ray crystallography can unequivocally distinguish between these isomers by mapping the spatial coordinates of each atom. This allows for the direct visualization of the relative up/down orientation of the substituents attached to the cyclohexane ring, confirming the stereochemistry.

Solid-State Structure and Conformation:

The solid-state structure of this compound is dictated by a combination of intramolecular conformational preferences and intermolecular packing forces.

Ring Conformation: The cyclohexane ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. msu.edu

Substituent Orientation: In substituted cyclohexanes, bulky groups preferentially occupy equatorial positions to avoid steric hindrance from 1,3-diaxial interactions. msu.edulibretexts.org

For the trans isomer, the most stable chair conformation would likely place both the large (4-methoxy-4-methyl) group and the (1-hydroxymethyl) group in equatorial positions.

For the cis isomer, one substituent must be axial while the other is equatorial. The chair conformation that places the sterically bulkier (4-methoxy-4-methyl) group in the equatorial position would be expected to be lower in energy and thus more populated at equilibrium. libretexts.org

Crystal Packing and Hydrogen Bonding: The packing of molecules in the crystal lattice is driven by the optimization of intermolecular forces, primarily van der Waals interactions and, most importantly for this molecule, hydrogen bonding. The hydroxyl group of the methanol (B129727) moiety is a strong hydrogen bond donor and acceptor. This will lead to the formation of ordered hydrogen-bonding networks that define the crystal's supramolecular architecture. As observed in related structures like cyclohexanol, these networks could manifest as helical chains or cyclic motifs (e.g., tetramers) linking adjacent molecules. nih.govresearchgate.net

A hypothetical set of crystallographic data for a possible polymorph of trans-(4-Methoxy-4-methylcyclohexyl)methanol is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₁₈O₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | The length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Volume (ų) | 1028 | The volume of a single unit cell. |

| Z | 4 | The number of molecules contained within one unit cell. |

| Hydrogen Bond Motif | O-H···O chain along b-axis | Describes the primary intermolecular interaction organizing the crystal packing. |

This detailed structural data, obtainable only through X-ray crystallography, is crucial for understanding the solid-state properties of the compound and for building structure-property relationships.

Emerging Research Directions and Future Perspectives in 4 Methoxy 4 Methylcyclohexyl Methanol Chemistry

Sustainable Synthesis of (4-Methoxy-4-methylcyclohexyl)methanol and its Derivatives

The synthesis of complex molecules is increasingly guided by the principles of green and sustainable chemistry, which aim to minimize environmental impact through the use of safer solvents, renewable resources, and more efficient processes.

Green Solvents and Biocatalytic Approaches

The reliance on volatile and often toxic organic solvents is a major drawback of traditional organic synthesis. Future research into the synthesis of this compound will likely prioritize the use of green solvents—bio-derived, less hazardous alternatives that reduce pollution and energy consumption. wikipedia.orgresearchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl lactate (B86563) are gaining traction as viable replacements for conventional solvents like dichloromethane (B109758) or tetrahydrofuran. researchgate.net The selection of an appropriate green solvent is critical and depends on factors such as reactant solubility, reaction temperature, and ease of recovery. nih.gov

Table 1: Comparison of Potential Green Solvents for Alicyclic Alcohol Synthesis

| Solvent | Source | Boiling Point (°C) | Key Advantages |

|---|---|---|---|

| Water | Renewable | 100 | Non-toxic, non-flammable, inexpensive. wikipedia.org |

| Ethanol | Biomass Fermentation | 78 | Biodegradable, low toxicity. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Lignocellulosic Waste | 80 | Low water solubility, stable to acids/bases. researchgate.net |

| Ethyl Lactate | Corn Starch | 154 | Biodegradable, high solvating power, non-toxic. researchgate.net |

| Cyclopentyl Methyl Ether (CPME) | Chemical Synthesis | 106 | High boiling point, low peroxide formation. researchgate.net |

| D-Limonene | Citrus Peels | 176 | Bio-derived, effective for non-polar compounds. wikipedia.orgresearchgate.net |

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers another powerful avenue for sustainable synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. nih.govtudublin.ie For the synthesis of derivatives of this compound, enzymes like ketoreductases could be employed for the stereoselective reduction of a corresponding ketone precursor, while lipases could be used for enantioselective acylation of the primary alcohol. One-pot chemoenzymatic processes, which combine metal catalysts with enzymes, are also a promising strategy for constructing complex chiral molecules like substituted cyclohexanols. entrechem.com

Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. mdpi.comcambrex.com This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. nih.gov

For the synthesis of this compound, a key step such as the hydrogenation of an aromatic precursor could be performed more efficiently and safely in a continuous flow reactor. The precise temperature control minimizes side reactions, while the high-pressure capabilities allow for enhanced reaction rates. researchgate.net Furthermore, multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolating and purifying intermediates, thus saving time, resources, and reducing waste. mdpi.com The oxidation of the primary alcohol group in this compound to an aldehyde, for instance, could be achieved with high selectivity using a TEMPO-based oxidation system in a flow setup, allowing for the safe and scalable production of the corresponding aldehyde derivative. nih.govresearchgate.net

Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Synthetic Step

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, highly controlled |

| Mass Transfer | Often limited by stirring | Rapid and efficient |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Scalability | Difficult, requires re-optimization | Straightforward (running longer) |

| Process Control | Limited | Precise control of all parameters |

Exploration of Novel Reactivity and Transformation Pathways

The functional groups of this compound—the primary alcohol and the ether—provide fertile ground for exploring new chemical transformations. The primary alcohol is a versatile handle for a wide range of reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It can also serve as a nucleophile in ring-opening reactions or be converted into a leaving group for substitution reactions.

Future research could focus on leveraging the cyclohexane (B81311) scaffold to direct reactivity. The stereochemistry of the ring substituents can influence the approach of reagents, potentially enabling diastereoselective transformations at the alcohol center or on the ring itself. Furthermore, the methoxy (B1213986) group, while generally stable, could potentially be cleaved or participate in neighboring group effects under specific reaction conditions, opening up pathways to novel derivatives. The development of new catalytic systems could unlock previously inaccessible transformations, such as selective C-H functionalization on the cyclohexane ring, to install new functional groups with high precision.

Design of New Functional Materials Incorporating the this compound Core

The unique structural features of this compound make it an attractive building block, or monomer, for the creation of new functional polymers and materials. acs.orgtechnochemical.com The rigid cyclohexane core can impart thermal stability, mechanical strength, and specific conformational properties to a polymer backbone, while the side groups (methoxy and methyl) can influence properties like solubility and glass transition temperature.

The primary alcohol group is a key functional handle for polymerization. It can undergo polycondensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively. These polymers could find applications as advanced coatings, adhesives, or engineering plastics. By converting the alcohol to an acrylate (B77674) or methacrylate (B99206) group, this compound can be transformed into a monomer suitable for radical polymerization, leading to polyacrylates with unique properties conferred by the bulky, alicyclic side chain. rsc.org The incorporation of this specific monomer could lead to materials with tailored refractive indices, enhanced thermal stability, or specific surface properties. acs.orgcsct.ac.uk

Integration with Machine Learning and Artificial Intelligence for Synthetic Design and Property Prediction

Beyond synthesis, machine learning models can predict the physicochemical and material properties of this compound and its derivatives before they are ever synthesized in the lab. kit.edu By training on large datasets of known molecules, these models can establish structure-property relationships. For instance, an AI model could predict the glass transition temperature of a polymer derived from this monomer or forecast its solubility in various solvents. This predictive capability allows researchers to rapidly screen virtual libraries of candidate molecules and prioritize the most promising ones for synthesis, saving significant time and resources.

Table 3: Key Molecular Descriptors for AI-Based Property Prediction

| Descriptor Type | Examples | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Bond Count | Boiling Point, Density |

| Topological | Wiener Index, Balaban Index | Chromatographic Retention Time |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Permeability |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Spectral Properties |

| Fingerprints | MACCS Keys, Morgan Fingerprints | Biological Activity, Material Hardness |

Q & A

Q. Key Considerations :

- Yield Optimization : Control reaction temperature (e.g., 0°C for methylation) to minimize side products.

- Analytical Validation : Use glpc and spectral matching (¹H NMR, IR) to verify purity and structure .

Advanced: What mechanistic insights explain the acid-catalyzed rearrangement of intermediates during synthesis?

Answer :

The rearrangement involves a keto-enol tautomerization and hydride shift. For example:

- Step 1 : Protonation of the cyclohexadienone carbonyl group generates a carbocation intermediate.

- Step 2 : Hydride migration from the adjacent methyl group stabilizes the carbocation, forming a more substituted cyclohexanol derivative.

- Step 3 : Methylation with CH₃I traps the alcohol group, yielding the final product .

Q. Experimental Validation :

- Isotopic labeling (e.g., deuterated methanol) can track hydride shifts.

- Kinetic studies under varying HCl concentrations reveal first-order dependence on acid strength .

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C4, methyl at C4). Key signals include δ 3.3 ppm (methoxy) and δ 1.2 ppm (methyl) .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹) validate functional groups .

- GC-MS : Resolve isomers and quantify purity using retention times and fragmentation patterns .

Advanced: How can researchers resolve contradictions in isomer ratios during equilibration studies?

Answer :

Isomerization often arises from steric effects and thermodynamic control. For example:

- Case Study : Methyl 3-methyl-3-phenylcyclopentane-carboxylate isomers (55% trans, 45% cis) equilibrate under reflux with NaOMe/MeOH. No change after 165 hours confirms thermodynamic stability .

Methodology : - Use dynamic NMR to monitor isomerization kinetics.

- Employ chiral chromatography (e.g., HPLC with β-cyclodextrin columns) to separate enantiomers .

Basic: What safety protocols are essential for handling this compound?

Q. Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility and inhalation risks.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Store waste separately for professional treatment .

Advanced: What environmental impact assessments are needed for large-scale synthesis?

Q. Answer :

- Ecotoxicology : Evaluate biodegradability (e.g., OECD 301F test) and aquatic toxicity (e.g., Daphnia magna LC₅₀).

- Green Chemistry : Replace Pb(OAc)₄ with catalytic oxidants (e.g., TEMPO/O₂) to reduce heavy metal waste .

- Lifecycle Analysis : Track solvent recovery (e.g., methanol distillation) to minimize ecological footprint .

Advanced: How can this compound serve as an intermediate in pharmaceutical synthesis?

Q. Answer :

- Functionalization : The hydroxymethyl group enables esterification or oxidation to aldehydes for drug conjugates.

- Case Study : Similar structures (e.g., (2-Amino-4-methoxyphenyl)methanol) are precursors to antimicrobial agents and enzyme inhibitors .

Methodology : - Coupling Reactions : Use DCC/DMAP to link the alcohol to carboxylic acids.

- Biological Screening : Test derivatives against bacterial models (e.g., E. coli) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.